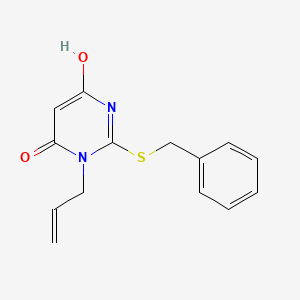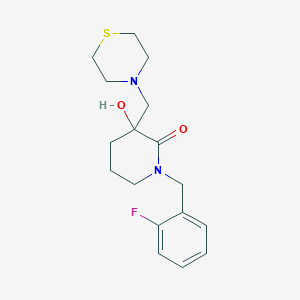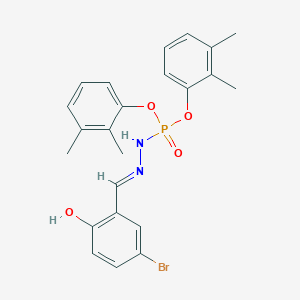
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is a compound that has been extensively studied for its potential therapeutic uses in various diseases. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspases. It also inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway. Furthermore, it exhibits antimicrobial activity by disrupting the cell membrane of pathogenic microorganisms.
Biochemical and physiological effects:
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone has been shown to have minimal toxicity in vitro and in vivo. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against various pathogenic microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone in lab experiments is its minimal toxicity in vitro and in vivo. It also exhibits potent anti-cancer, anti-inflammatory, and antimicrobial activity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone. One of the directions is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy in vivo. Additionally, it can be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Finally, it can be studied for its potential use in drug delivery systems to improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is a compound that has been extensively studied for its potential therapeutic uses in various diseases. It exhibits potent anti-cancer, anti-inflammatory, and antimicrobial activity with minimal toxicity in vitro and in vivo. However, further studies are needed to optimize its therapeutic potential and determine its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone involves the reaction of 2-mercaptobenzyl alcohol with allyl bromide in the presence of potassium carbonate to form 2-(benzylthio)allyl alcohol. The next step involves the reaction of 2-(benzylthio)allyl alcohol with ethyl cyanoacetate in the presence of sodium ethoxide to form 1-allyl-2-(benzylthio)-6-cyano-4(1H)-pyrimidinone. Finally, the cyano group is hydrolyzed in the presence of sodium hydroxide to form 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone.
Applications De Recherche Scientifique
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone has been studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and microbial infections. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against various pathogenic microorganisms.
Propriétés
IUPAC Name |
2-benzylsulfanyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-8-16-13(18)9-12(17)15-14(16)19-10-11-6-4-3-5-7-11/h2-7,9,17H,1,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBABLRVONNPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6134365.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B6134369.png)
![N-cyclohexyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6134378.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6134386.png)
![2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6134393.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134394.png)
![N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6134404.png)
![1-(cyclohexyloxy)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B6134411.png)
![6-(4-chlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6134416.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6134419.png)

![9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6134424.png)
amine hydrochloride](/img/structure/B6134440.png)